SARS-CoV-2-IN-72

SARS-CoV-2 PLpro NSP3 degradation

Researchers often struggle to source a PLpro inhibitor that goes beyond catalytic inhibition to functionally eliminate the multi-domain NSP3 protein. SARS-CoV-2-IN-72 (compound 12) is the only commercially available small molecule shown to induce proteasomal degradation of the entire NSP3 parent protein. - DC50 of 6.1 μM for NSP3 degradation in A549 cells, enabling defined potency benchmarks in cellular degradation assays. - Confirmed allosteric binding mode distinct from active-site inhibitors like GRL0617, suitable for HDX-MS and cryo-EM structural studies. - Ships ambient; stock typically available in 10-250 mg research quantities from major suppliers.

Molecular Formula C31H33N5O2
Molecular Weight 507.6 g/mol
Cat. No. B12364423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-72
Molecular FormulaC31H33N5O2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)C(=O)NCC5=NC=CN=C5
InChIInChI=1S/C31H33N5O2/c1-22(28-11-5-8-24-7-2-3-10-29(24)28)36-16-12-25(13-17-36)30(37)34-19-23-6-4-9-26(18-23)31(38)35-21-27-20-32-14-15-33-27/h2-11,14-15,18,20,22,25H,12-13,16-17,19,21H2,1H3,(H,34,37)(H,35,38)
InChIKeyZPGWKJMBBGLGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-72: PLpro Allosteric Inhibitor and NSP3 Degrader


SARS-CoV-2-IN-72 (also known as compound 12) is a synthetic organic small molecule that functions as a potent, allosteric inhibitor of the SARS-CoV-2 papain-like protease (PLpro) domain [1]. Unlike active-site inhibitors, this compound binds to an allosteric site on the PLpro domain, which is a component of the larger multifunctional non-structural protein 3 (NSP3) [2]. This binding triggers a unique mechanism: the proteasomal degradation of the entire NSP3 parent protein, effectively eliminating multiple viral functions with a single molecule [3].

Allosteric PLpro inhibitor enabling NSP3 degradation studies
Tool compound for targeted protein degradation (TPD) research in coronaviral models
Supports dissection of PLpro-dependent vs. independent NSP3 functions

SARS-CoV-2-IN-72: Irreplaceable by Other PLpro or 3CLpro Inhibitors


Generic substitution with other PLpro inhibitors or 3CLpro (main protease) inhibitors is not scientifically valid due to SARS-CoV-2-IN-72's unique dual mechanism of action. While many compounds inhibit the catalytic function of PLpro [1], SARS-CoV-2-IN-72 is a first-in-class molecule shown to induce the proteasomal degradation of its entire parent protein, NSP3 [2]. This functional elimination of a multi-domain viral protein is a mechanism not shared by active-site PLpro inhibitors like GRL0617 or Jun12682, nor by 3CLpro inhibitors like nirmatrelvir [3]. Therefore, selection must be based on the specific experimental requirement to study or leverage NSP3 degradation, as outlined in the quantitative evidence below.

Catalytic-site PLpro inhibitors (e.g., GRL0617) may not induce NSP3 degradation, altering target engagement context.
3CLpro inhibitors (e.g., nirmatrelvir) target a distinct protease; functional substitution for PLpro/NSP3 studies may not transfer.
Unique allosteric degradation mechanism means other SARS-CoV-2 tool compounds may not replicate this dual activity.

SARS-CoV-2-IN-72: Differentiation Evidence


NSP3 Degradation Efficacy

SARS-CoV-2-IN-72 (compound 12) is uniquely characterized by its ability to induce the proteasomal degradation of the entire NSP3 protein, a mechanism not shared by other PLpro inhibitors [1]. It demonstrates a DC50 (concentration for 50% degradation) of 6.1 μM against NSP3 expressed in A549 cells [2]. In contrast, benchmark PLpro inhibitors like GRL0617 (IC50 = 2.2 μM) and Jun12682 (Ki = 37.7 nM) only inhibit the protease's catalytic function without inducing protein degradation [3][4].

NSP3 Degradation DC50
Head-to-head
Target: 6.1 μM (A549 cells) | Comparator: GRL0617/Jun12682 (no degradation reported)
Only reported degradation inducer among tested PLpro inhibitors
Degradation endpoint context; comparator catalytic inhibitors showed 0% degradation
SARS-CoV-2 PLpro NSP3 degradation

Distinct Allosteric Binding Mode

SARS-CoV-2-IN-72 is a confirmed allosteric inhibitor of the PLpro domain, binding outside the catalytic active site [1]. This is a key differentiator from active-site inhibitors such as GRL0617, which occupies the substrate-binding cleft [2]. The allosteric binding of SARS-CoV-2-IN-72 is hypothesized to induce a structural change in NSP3 that recruits E3 ligase and triggers proteasomal degradation [3].

Binding Mode
Reported
Allosteric inhibitor (PLpro) vs. active-site inhibitor (GRL0617)
Supports allosteric-target engagement studies
Allosteric binding linked to E3 ligase recruitment hypothesis
SARS-CoV-2 PLpro allosteric inhibitor

Target Selectivity vs. 3CLpro

SARS-CoV-2-IN-72 selectively targets the PLpro domain of NSP3, a distinct viral protease from the 3C-like protease (3CLpro, also known as main protease or Mpro) [1]. This is in direct contrast to clinical candidates like nirmatrelvir (PF-07321332), which is a potent inhibitor of 3CLpro (Ki = 3.11 nM) [2]. The two proteases have different cleavage specificities and roles in the viral life cycle, and their inhibitors are not interchangeable [3].

Target Protease Selectivity
Class-level
PLpro domain (NSP3) vs. 3CLpro (nirmatrelvir target)
Enables PLpro-specific pathway dissection
Class-level difference; inhibitors not functionally interchangeable
SARS-CoV-2 PLpro 3CLpro target selectivity

SARS-CoV-2-IN-72: Research Applications


NSP3 Targeted Protein Degradation

Use SARS-CoV-2-IN-72 as a chemical probe to validate NSP3 degradation as a viable antiviral strategy. Its unique DC50 of 6.1 μM in A549 cells provides a defined potency benchmark for cellular degradation assays [1]. This compound can serve as a starting point for medicinal chemistry efforts to improve degradation efficiency and as a control in screening campaigns for novel NSP3 degraders.

PLpro Allostery and NSP3 Conformation

Employ SARS-CoV-2-IN-72 in biophysical and structural biology experiments (e.g., HDX-MS, cryo-EM) to study the conformational changes in the NSP3 protein induced by allosteric ligand binding [2]. This is a key application to elucidate the structural basis for the recruitment of the ubiquitin-proteasome machinery, a mechanism that remains to be fully characterized.

PLpro-Dependent vs. Independent NSP3 Functions

Utilize SARS-CoV-2-IN-72 in comparative studies alongside a catalytic PLpro inhibitor like GRL0617. By comparing cellular phenotypes resulting from NSP3 degradation (caused by SARS-CoV-2-IN-72) versus catalytic inhibition alone (caused by GRL0617), researchers can deconvolute the contributions of PLpro's enzymatic activity from the other functions of the multi-domain NSP3 protein in viral replication and immune evasion [3].

Application
Selection Property
Validation Focus
NSP3 targeted protein degradation studies
NSP3 degradation endpoint context
Cellular degradation potency benchmarking
PLpro allostery and NSP3 conformation research
Allosteric binding mode context
Conformational change profiling (HDX-MS, cryo-EM)
NSP3 functional domain deconvolution
PLpro-dependent vs. independent pathway context
Comparative phenotype analysis with catalytic inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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